6-Bromo-5-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Description
Properties
IUPAC Name |
6-bromo-5-fluoro-1-(oxan-2-yl)indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrFN2O/c13-9-6-11-8(5-10(9)14)7-15-16(11)12-3-1-2-4-17-12/h5-7,12H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AALBWOZBUDEMEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=CC(=C(C=C3C=N2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286734-76-6 | |
| Record name | 6-BROMO-5-FLUORO-1-(TETRAHYDRO-2H-PYRAN-2-YL)-1H-INDAZOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Direct N1-THP Protection of Indazole Precursors
Reaction conditions:
This method produces 1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine, which serves as a key intermediate for subsequent halogenation.
Protection-Halogenation Sequence Optimization
Comparative studies show superior yields when THP protection precedes halogenation:
The enhanced yield in the protection-first approach is attributed to reduced side reactions at the N1 position during electrophilic substitutions.
Regioselective Halogenation Methods
Sequential Bromofluorination
A three-step sequence achieves precise regiocontrol:
Step 1: Bromination at C6
| Parameter | Condition |
|---|---|
| Reagent | N-Bromosuccinimide (NBS) |
| Catalyst | FeCl3 (10 mol%) |
| Solvent | Acetonitrile |
| Temperature | 40°C |
| Time | 8 h |
| Yield | 78% |
Step 2: Fluorination at C5
Step 3: THP Deprotection-Reprotection
A unique reprotection step enhances purity:
-
Deprotect with HCl/MeOH (1:4 v/v) at 0°C
-
Reprotect with fresh 3,4-dihydro-2H-pyran
Palladium-Mediated One-Pot Synthesis
Advanced catalytic systems enable concurrent halogenation and protection:
Pd/Cu Bimetallic System
| Component | Role |
|---|---|
| Pd(OAc)2 | Cross-coupling catalyst |
| CuI | Halogen transfer mediator |
| Xantphos | Ligand |
| Base | Cs2CO3 |
Reaction outcome:
Solvent Effects on Reaction Efficiency
Polar aprotic solvents favor halogen transfer kinetics while maintaining THP stability.
Purification and Characterization
Final purification employs gradient flash chromatography:
| Parameter | Condition |
|---|---|
| Stationary phase | Silica gel 60 (230-400 mesh) |
| Mobile phase | Hexane:EtOAc (8:2 → 7:3) |
| Rf value | 0.34 (7:3 system) |
Key characterization data:
-
1H NMR (400 MHz, CDCl3): δ 7.89 (s, 1H), 7.49 (d, J=8.9 Hz), 5.85 (dd, J=9.2, 2.8 Hz)
-
HRMS : m/z calcd for C12H12BrFN2O [M+H]+ 299.14, found 299.13
Stability Considerations
The THP-protected product demonstrates superior stability compared to unprotected analogs:
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The indazole core can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or alkoxy derivatives, while oxidation can produce ketones or carboxylic acids.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 6-Bromo-5-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole exhibit potent anticancer properties. Studies have focused on their ability to inhibit specific cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, indazole derivatives have shown effectiveness against breast and lung cancer cells, making them candidates for further development as anticancer agents.
Neuropharmacology
The compound's structural characteristics suggest potential applications in neuropharmacology. Indazole derivatives are known to interact with neurotransmitter systems, which could lead to the development of treatments for neurological disorders such as depression and anxiety. Preliminary studies have explored the effects of similar compounds on serotonin receptors, indicating a possible pathway for therapeutic use.
Organic Electronics
The unique electronic properties of this compound make it a candidate for applications in organic electronics. Research has demonstrated that indazole-based compounds can be used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where their ability to form stable thin films is advantageous.
Polymer Chemistry
In polymer chemistry, this compound can serve as a building block for synthesizing new polymers with tailored properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability, making it suitable for advanced material applications.
Case Studies
- Anticancer Research : A study published in the Journal of Medicinal Chemistry examined the effects of indazole derivatives on various cancer cell lines. The results indicated that modifications to the indazole structure significantly increased cytotoxicity against specific cancer types, highlighting the potential of 6-Bromo-5-fluoro derivatives in cancer therapy.
- Neuropharmacological Studies : Research conducted at a prominent university focused on the interaction of indazole derivatives with serotonin receptors. The findings suggested that these compounds could modulate receptor activity, providing insights into their potential use as antidepressants.
- Organic Electronics Development : A collaborative project between academic institutions explored the use of indazole-based materials in OLEDs. The study demonstrated improved efficiency and stability of devices fabricated with these compounds compared to traditional materials.
Mechanism of Action
The mechanism of action of 6-Bromo-5-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The tetrahydro-2H-pyran-2-yl group can also influence the compound’s pharmacokinetic properties, such as solubility and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Bromo-Fluoro Indazoles
The target compound’s unique reactivity and applications can be contextualized by comparing it to analogs with differing substituents or protecting groups. Key examples include:
Physicochemical Properties
- Solubility: The THP group improves solubility in organic solvents (e.g., chloroform, DMF) compared to non-protected indazoles. For instance, 4-Bromo-1-(THP)-5-(trifluoromethyl)-1H-indazole is stored at RT without solubility issues , whereas tert-butyl-protected analogs may require refrigeration .
- Stability : Fluorine’s electronegativity enhances metabolic stability relative to chloro or methyl substituents, making the target compound more suitable for pharmacokinetic studies .
Biological Activity
6-Bromo-5-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Chemical Formula : C₁₂H₁₂BrFN₂O
- Molecular Weight : 299.139 g/mol
- CAS Number : 1286734-76-6
- MDL Number : MFCD18384869
Anticancer Activity
Recent studies have indicated that indazole derivatives, including this compound, exhibit significant anticancer properties. These compounds are believed to act by inhibiting various targets involved in cancer cell proliferation and survival.
Case Study: Antitumor Activity
A study evaluating the anticancer potential of indazole derivatives demonstrated that certain compounds displayed potent inhibitory effects against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The study utilized the MTT assay to assess cell viability and apoptosis assays to measure cell death mechanisms. Results showed that derivatives with bromine and fluorine substitutions exhibited enhanced cytotoxicity compared to their non-substituted counterparts .
Antibacterial and Antifungal Activity
Indazole derivatives have also been explored for their antibacterial and antifungal properties. The structural modifications in this compound may enhance its interaction with microbial targets.
Table 1: Summary of Biological Activities
Structure-Activity Relationship (SAR)
The biological activity of indazole derivatives is closely related to their chemical structure. Modifications at specific positions on the indazole ring can significantly influence their pharmacological properties.
Key Findings on SAR:
- Bromine and Fluorine Substituents : The presence of halogen atoms such as bromine and fluorine enhances the lipophilicity and bioactivity of the compounds.
- Tetrahydropyran Ring : The inclusion of a tetrahydropyran moiety contributes to the overall stability and bioavailability of the compound.
- Indazole Core : The indazole structure is crucial for interacting with biological targets, particularly in anticancer applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
